5-Aminofluorescein

描述

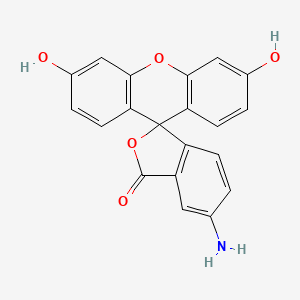

5-Aminofluorescein is a primary amino compound that is derived from fluorescein by substituting an amino group at the 5th position of the fluorescein molecule. It is known for its fluorescent properties and is used as a building block or intermediate for the synthesis of various fluorescent dyes . The compound has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

5-Aminofluorescein can be synthesized through the reduction of 5-nitrofluorescein. The reduction process typically involves the use of reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to prevent the degradation of the fluorescein structure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

5-Aminofluorescein undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Sodium dithionite or hydrogen with palladium on carbon as a catalyst.

Substitution: Various electrophiles can be used to substitute the amino group.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Derivatives with different functional groups.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Medical Diagnostics

5-Aminofluorescein is extensively used in medical diagnostics, particularly in the detection and monitoring of various diseases.

- Fluorescent Tracers : It serves as a fluorescent marker for proteins and antibodies, facilitating the rapid identification of pathogens. This application is crucial in immunological assays and disease diagnostics, such as identifying cancer markers and infectious agents .

- Pharmacokinetic Studies : The compound is employed in pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs. For instance, fluorescein lysicol, a derivative of this compound, is utilized to diagnose liver diseases like cirrhosis and hepatitis .

- Aldehyde Detection : A notable application involves using this compound as a probe for detecting aldehydes with high sensitivity. This method has been successfully applied to monitor microbial oxidation processes during biotransformation .

Environmental Monitoring

The compound's fluorescent properties make it suitable for environmental applications.

- Detection of Pollutants : this compound can be used to detect formaldehyde in environmental samples. Researchers have developed sensors using polyvinyl alcohol films doped with this compound for this purpose, demonstrating its effectiveness in identifying harmful pollutants .

- Monitoring Biochemical Processes : It can also track biochemical processes in environmental samples, helping researchers understand the dynamics of microbial activity and pollutant degradation .

Materials Science

In materials science, this compound has been integrated into various materials for enhanced functionality.

- Biomaterials Development : The compound has been conjugated with bioactive glasses to create pH-sensitive biomaterials. These materials can potentially be used for drug delivery systems that respond to physiological changes .

- Fluorescent Sensors : The incorporation of this compound into polymer matrices has led to the development of low-cost fluorescent sensors for detecting various analytes, including sugars and other small molecules .

Case Study 1: Aldehyde Detection Using this compound

A study demonstrated the use of this compound to selectively detect aldehydes over other carbonyl compounds. The method showed high sensitivity and was applied to monitor microbial oxidation during biotransformation processes, highlighting its utility in biochemical monitoring .

Case Study 2: Application in Drug Delivery Systems

Research on conjugating this compound with bioactive glasses revealed its potential as a model for simulating anticancer drugs like doxorubicin. This study emphasized the compound's role in developing innovative drug delivery systems that are responsive to environmental stimuli .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medical Diagnostics | Protein labeling for pathogen identification | Essential for rapid diagnostic assays |

| Pharmacokinetic studies (e.g., liver disease diagnosis) | Key role in understanding drug behavior | |

| Environmental Monitoring | Detection of formaldehyde | Utilizes doped polymer films |

| Biochemical process monitoring | Helps track microbial activity | |

| Materials Science | Development of pH-sensitive biomaterials | Potential for targeted drug delivery |

| Fluorescent sensors for small molecule detection | Cost-effective and sensitive detection |

作用机制

The mechanism of action of 5-Aminofluorescein is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is utilized in various applications to detect and visualize molecules and structures. The molecular targets and pathways involved depend on the specific application and the molecules being labeled or detected .

相似化合物的比较

Similar Compounds

Fluorescein: The parent compound of 5-Aminofluorescein, known for its strong fluorescence.

6-Aminofluorescein: Another derivative of fluorescein with an amino group at the 6th position.

Fluorescein isothiocyanate: A derivative used for labeling proteins and other biomolecules

Uniqueness

This compound is unique due to its specific substitution at the 5th position, which imparts distinct chemical and fluorescent properties compared to other derivatives. This makes it particularly useful in applications where specific labeling or detection is required .

生物活性

5-Aminofluorescein (5-AF) is a derivative of fluorescein known for its significant biological activity, particularly in medical imaging and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and its utility in various medical contexts, supported by relevant research findings and case studies.

This compound is characterized by its fluorescent properties, which make it a valuable tool in biological research and clinical applications. The compound is often used as a fluorescent marker due to its ability to bind to proteins and other biomolecules. Its mechanism of action typically involves:

- Fluorescence Imaging : 5-AF exhibits strong fluorescence when excited by light, allowing for visualization of biological tissues during surgical procedures.

- Cellular Uptake : The compound can be internalized by cells, facilitating its use in targeted therapies.

- Reactive Species Generation : 5-AF can induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells, which is crucial for its antitumor efficacy .

Biological Activity in Cancer Treatment

Recent studies have highlighted the potential of this compound in oncology, particularly in enhancing the precision of tumor resections. For instance:

- Fluorescence-Guided Surgery : In a study involving patients with glioblastoma, 5-AF was used alongside other fluorescent agents to improve the visualization of tumor margins during surgery. The results indicated a high positive predictive value (PPV) for detecting residual tumors, significantly aiding surgeons in achieving complete resection .

- Antitumor Effects : Research has demonstrated that 5-AF can inhibit the proliferation of various cancer cell lines through mechanisms involving ROS generation and apoptosis induction. Modified quantum dots conjugated with 5-AF showed enhanced antitumor activity compared to unmodified counterparts .

Pharmacokinetics and Clinical Applications

The pharmacokinetics of this compound have been studied extensively to optimize its use in clinical settings:

| Parameter | Value |

|---|---|

| Volume of Distribution (Vd) | 6.8 L |

| Clearance (Cl) | 16.85 mL/h |

| Half-life (T1/2) | 307 hours |

These pharmacokinetic properties suggest that 5-AF remains in circulation long enough to allow for effective imaging and therapeutic applications during surgeries .

Case Studies

-

Glioblastoma Resection :

- Objective : To evaluate the efficacy of combined fluorescence techniques using 5-AF.

- Methodology : Three patients received both 5-aminolevulinic acid (5-ALA) and fluorescein sodium (Fl-Na) prior to surgery.

- Findings : The combination provided complementary information about tumor margins, improving surgical outcomes .

- Antitumor Efficacy :

属性

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJOEGTZDUSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062979 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-34-9 | |

| Record name | 5-Aminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminofluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of 5-Aminofluorescein?

A1: this compound has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol. []

Q2: How do different solvents affect the fluorescence properties of this compound derivatives?

A2: Studies have shown that this compound derivatives exhibit stronger fluorescence in protic solvents compared to aprotic solvents. []

Q3: What is the impact of pH on the fluorescence of this compound?

A3: this compound demonstrates pH-sensitive fluorescence, showing stronger fluorescence in alkaline environments. This property allows its use in pH-responsive applications, such as monitoring pH changes in biological systems. [, , ]

Q4: How is this compound utilized in developing pH-sensitive materials?

A4: this compound can be covalently linked to various materials, such as bioactive glass [] and titanium dioxide-chitosan hybrids [], through pH-sensitive linkers. This strategy allows the creation of materials that release this compound in response to specific pH changes, making them promising candidates for targeted drug delivery systems.

Q5: Can this compound be used to detect specific molecules?

A5: Yes, this compound-based sensors have been developed for detecting molecules like formaldehyde [] and copper ions []. These sensors exploit the changes in fluorescence intensity of this compound upon interaction with the target molecule, allowing for sensitive and selective detection.

Q6: What makes this compound suitable for creating ultrabright fluorescent particles?

A6: this compound can be incorporated into spherical polyelectrolyte brushes, creating ultrabright fluorescent particles. The high loading capacity, suitable density and distribution, and enhanced quantum yield of this compound within these brushes contribute to their exceptional brightness. These particles hold promise as signal amplification tools in bioimaging and sensing applications. []

Q7: How does this compound interact with proteins?

A7: this compound has been successfully conjugated to proteins like albumin [, ] and used to study protein interactions under high pressure. [, ] These studies reveal that pressure can influence the binding of this compound to its target protein, highlighting the importance of considering pressure effects in biological systems.

Q8: Can this compound be used to study cell membranes?

A8: Research shows that this compound conjugated to fatty acids can insert into the outer membranes of certain bacteria, such as Borrelia burgdorferi and Treponema pallidum. [] This observation suggests the potential of these probes for studying membrane permeability and dynamics in these organisms.

Q9: How does this compound contribute to understanding drug delivery mechanisms?

A9: Researchers have utilized this compound to label drug delivery systems like nanocrystals [] and track their fate in biological systems. This labeling strategy enables researchers to visualize the distribution and uptake of these delivery vehicles, providing valuable insights into drug delivery mechanisms and efficacy.

Q10: Does this compound interact with specific enzymes?

A10: Studies have shown that this compound derivatives can inhibit the activity of the FTO protein, an enzyme involved in regulating cellular RNA modifications. X-ray crystallography studies revealed the structural basis of this inhibition, highlighting the potential of this compound derivatives as tools for studying FTO function. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。